molecular formula C15H19NO2 B13087572 Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13087572
M. Wt: 245.32 g/mol
InChI Key: KIDIWSPNMARBQG-UHFFFAOYSA-N
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Description

Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with a benzyl ester at position 2 and an amino group at position 3. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry and asymmetric synthesis. The hydrochloride salt of this compound (CAS 1421604-37-6) is referenced, indicating its utility in salt-forming reactions to enhance solubility .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C15H19NO2/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10/h1-5,11-14H,6-9,16H2

InChI Key

KIDIWSPNMARBQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Material Preparation: Bicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives

A common starting point is the preparation of bicyclo[2.2.1]heptane-2-carboxylic acid monoesters or diesters. For example, 2-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized from norbornene monoester substrates through substrate-controlled α-carboxylation. This step achieves high diastereoselectivity (up to 35:1) favoring the desired stereochemistry.

Curtius Rearrangement for Amino Group Introduction

The amino functionality at the 3-position is introduced via a Curtius rearrangement of the corresponding acyl azide intermediate. The process involves:

  • Conversion of the bicyclic acid to an acyl azide using diphenylphosphoryl azide and triethylamine in dichloromethane at ambient temperature.
  • Thermal rearrangement of the acyl azide in refluxing toluene to generate the isocyanate intermediate.
  • Subsequent reaction of the isocyanate with tert-butanol and sodium tert-butoxide to form a protected N-Boc amino ester.

This sequence provides a stereoselective route to the amino-substituted bicyclo[2.2.1]heptane carboxylate intermediate with yields around 70-90% over two steps.

Benzyl Ester Formation

The final benzyl ester is typically formed by esterification of the amino acid intermediate with benzyl alcohol under standard coupling conditions or by hydrogenolysis of a suitable protecting group. This step yields Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate with the desired stereochemistry preserved.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
α-Carboxylation of norbornene monoester Norbornene monoester, CO2, base, solvent (EtOAc) Up to 95 High diastereoselectivity (up to 35:1)
Acyl azide formation Diphenylphosphoryl azide, Et3N, CH2Cl2, RT, 12 h 94 Colorless oil, purified by flash chromatography
Curtius rearrangement Reflux in toluene, 1 h Isocyanate intermediate used directly
N-Boc amino ester formation t-BuOH, NaOt-Bu, RT, 30 min 72 (over 2 steps) White solid, purified by chromatography
Benzyl esterification Benzyl alcohol, coupling reagents or hydrogenolysis Variable Final target compound

Research Findings and Methodological Insights

  • The substrate-controlled α-carboxylation is crucial for obtaining the correct stereochemistry at the bicyclic ring system, which influences all downstream reactions and the biological activity of the final compound.
  • The Curtius rearrangement is a reliable and stereoselective method for introducing the amino group at the 3-position, avoiding harsh conditions that could racemize or degrade the bicyclic system.
  • Protection of the amino group as an N-Boc derivative stabilizes the intermediate and facilitates purification and subsequent transformations.
  • The benzyl esterification step is typically performed last to preserve the amino acid integrity and stereochemistry, enabling the compound’s use in further biological or medicinal chemistry applications.

Summary Table of Key Preparation Steps

Preparation Step Chemical Transformation Key Reagents/Conditions Outcome/Notes
α-Carboxylation Norbornene monoester → diester intermediate CO2, base, EtOAc High diastereoselectivity, up to 95% yield
Acyl Azide Formation Acid → Acyl azide Diphenylphosphoryl azide, Et3N, CH2Cl2, RT 94% yield, purified by chromatography
Curtius Rearrangement Acyl azide → Isocyanate Reflux in toluene Intermediate for amine installation
N-Boc Amino Ester Formation Isocyanate + t-BuOH → N-Boc amino ester NaOt-Bu, RT, 30 min 72% yield over 2 steps, white solid
Benzyl Ester Formation Amino acid → Benzyl ester Benzyl alcohol, coupling reagents or hydrogenolysis Final product, stereochemically pure

Chemical Reactions Analysis

    Reactivity: Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions due to its functional groups.

    Common Reagents and Conditions:

    Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers may study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology and Medicine: Investigations into its biological activity, potential as a drug lead, or interactions with biological targets.

      Industry: Limited information is available regarding industrial applications, but it could be relevant in fine chemical synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action would depend on its specific biological targets. Further research is needed to elucidate this aspect.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Variations: Ester Groups and Functional Moieties

    Key analogs differ in ester groups and functional substituents, impacting physicochemical properties and applications:

    Compound Name Molecular Formula Molecular Weight CAS Number Key Features
    Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate Likely C₁₄H₁₇NO₂ ~247.29 (est.) 1421604-37-6 (HCl salt) Amino group, benzyl ester
    Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate C₉H₁₅NO₂ 169.22 1300714-72-0 Methyl ester, lower lipophilicity
    Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₄H₁₇NO₃ 247.29 1217190-38-9 Hydroxy group at position 5
    tert-Butyl (4R)-5-(6-amino-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate C₁₅H₂₃N₃O₂ 285.37 N/A Diazabicyclo, pyridyl substituent
    • Ester Group Impact : The benzyl ester enhances lipophilicity (LogP ~1.7) compared to methyl esters, favoring membrane permeability .
    • Functional Group Effects: Amino groups (e.g., at position 3) enable hydrogen bonding and salt formation, whereas hydroxy groups (e.g., at position 5) increase polarity (PSA ~49.8 Ų) .

    Bicyclo Framework Modifications

    Compounds with similar bicyclo systems but varying ring sizes or substituents include:

    • Bicyclo[2.2.2]octane derivatives (e.g., tert-butyl 2-azabicyclo[2.2.2]octane-2-carboxylate): Larger ring systems reduce strain but may alter binding affinity in drug design .
    • Bicyclo[3.2.0]heptane systems (e.g., benzathine benzylpenicillin): These frameworks are critical in β-lactam antibiotics but lack the amino-ester functionality of the target compound .

    Physicochemical and Spectroscopic Comparisons

    Spectral Data

    • NMR : tert-Butyl analogs (e.g., ) display distinct δ 1.33 ppm (tert-butyl protons) and δ 7.16–8.16 ppm (aromatic pyridyl protons), contrasting with benzyl ester signals (δ ~7.3 ppm for aromatic Hs) .

    Lipophilicity and Solubility

    • LogP and PSA : Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate has LogP 1.71 and PSA 49.77 Ų , whereas tert-butyl diazabicyclo derivatives (e.g., ) likely exhibit higher LogP due to bulky substituents.

    Pharmacological Potential

    • Bicyclo[2.2.1] Frameworks : Derivatives like (1R,2R,3R,4S)-3-(1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid (MW 273.35) demonstrate bioactivity, suggesting the target compound’s applicability in drug discovery .

    Commercial Availability and Cost

    • Pricing : Benzyl 5-hydroxy analogs cost €127–414/g , while methyl esters are cheaper but less lipophilic .
    • Synthesis Challenges : tert-Butyl diazabicyclo derivatives require multi-step syntheses, as seen in patent routes .

    Biological Activity

    Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has attracted considerable attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

    Chemical Structure and Properties

    This compound has the molecular formula C15H19NO2C_{15}H_{19}NO_2 and a molecular weight of approximately 245.32 g/mol. Its structure consists of a bicyclo[2.2.1]heptane framework, characterized by two fused cyclopentane rings and an amino substituent at position three, which imparts distinctive chemical properties compared to other similar compounds .

    Mechanisms of Biological Activity

    Research indicates that this compound influences several cellular processes:

    • Cell Signaling Pathways : The compound has been shown to modulate signaling pathways involved in cell growth and apoptosis, suggesting potential applications in cancer therapy .
    • Gene Expression : It affects the expression of genes related to cell cycle regulation and apoptosis, indicating its role as a potential therapeutic agent in oncological contexts .
    • Enzyme Interactions : this compound interacts with various enzymes, influencing amino acid metabolism and potentially altering metabolic pathways .

    Case Studies and Research Findings

    Several studies have documented the biological activities of this compound:

    • In Vitro Studies : In cell assays, the compound demonstrated significant effects on cell viability and proliferation by modulating key metabolic enzymes . For example, it was found to inhibit the uptake of certain amino acids in HEK cells, which may affect cellular metabolism.
    • Cancer Research : Its ability to influence gene expression related to cancer cell growth has been highlighted in studies focusing on tumor models . The compound's interaction with L-type amino acid transporters (LATs) has been particularly noted for its potential to enhance drug delivery to tumors .

    Comparative Analysis with Similar Compounds

    The following table summarizes key comparisons between this compound and structurally similar compounds:

    Compound NameMolecular FormulaUnique Features
    Benzyl(1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylateC15H19NO3Contains a hydroxyl group; potential for different reactivity patterns
    2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochlorideC15H20Cl2N4Incorporates two nitrogen atoms; unique biological activity due to diazabicyclic core
    Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateC15H19NO3Features a ketone functional group; distinct reactivity compared to this compound

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